![molecular formula C17H16Cl2O3 B6339098 2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-91-6](/img/structure/B6339098.png)
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester
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Overview
Description
The compound “2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzoic acid methyl ester group, which is a common moiety in many organic compounds . It also contains a 2,4-dichlorophenyl group , which is a type of halogenated aromatic compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure and functional groups. For example, the presence of the ester and dichlorophenyl groups in this compound would likely influence its polarity, solubility, and reactivity .Scientific Research Applications
Suzuki–Miyaura Coupling
Methyl 2-(2,4-dichlorophenethyl)-6-methoxybenzoate: can be utilized in the Suzuki–Miyaura (SM) coupling process. This reaction is a pivotal method for forming carbon-carbon bonds in organic chemistry. The compound’s structure, featuring a benzoic acid methyl ester group, makes it a potential candidate for acting as an electrophile in the coupling process. The presence of dichloro substituents could enhance its reactivity with palladium catalysts, facilitating the oxidative addition step .
Regioselective Synthesis of Pyrimidine Derivatives
The compound’s dichlorophenethyl moiety is structurally similar to substrates used in the regioselective synthesis of pyrimidine derivatives. These derivatives are significant due to their presence in natural products and synthetic drugs with antibacterial and antimicrobial activities. The electron-deficient character of the pyrimidine ring often makes it a target for nucleophilic aromatic substitution (SNAr) reactions, which could be explored using Methyl 2-(2,4-dichlorophenethyl)-6-methoxybenzoate as a starting material .
Benzylic Oxidation
The benzylic position of the compound, adjacent to the phenyl ring, is a site that can undergo oxidation reactions. In the presence of oxidizing agents like sodium dichromate and a source of protons, the benzylic methyl group could be converted to a carboxylic acid. This transformation is valuable in the synthesis of more complex aromatic compounds and could be applied in the development of new pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
methyl 2-[2-(2,4-dichlorophenyl)ethyl]-6-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O3/c1-21-15-5-3-4-12(16(15)17(20)22-2)7-6-11-8-9-13(18)10-14(11)19/h3-5,8-10H,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEFUYGEENXSCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1C(=O)OC)CCC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,4-Dichloro-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester |
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